molecular formula C17H24N2O2 B4397548 N-cyclohexyl-N-methyl-2-(propionylamino)benzamide

N-cyclohexyl-N-methyl-2-(propionylamino)benzamide

Numéro de catalogue B4397548
Poids moléculaire: 288.4 g/mol
Clé InChI: ABAWEFFIBZGXHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N-methyl-2-(propionylamino)benzamide, also known as CX-5461, is a small molecule inhibitor that has gained interest in the scientific community due to its potential use in cancer therapy. CX-5461 has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA), leading to nucleolar stress and ultimately cell death.

Mécanisme D'action

N-cyclohexyl-N-methyl-2-(propionylamino)benzamide selectively inhibits RNA polymerase I, which is responsible for the transcription of rRNA. This inhibition leads to nucleolar stress, which activates the p53 pathway and ultimately results in cell death. This compound has also been shown to induce DNA damage and activate the ATM/ATR pathway, which further contributes to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its effects on rRNA synthesis, this compound has been shown to alter the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-N-methyl-2-(propionylamino)benzamide is its selectivity for cancer cells that are dependent on rRNA synthesis. This selectivity allows for the specific targeting of cancer cells, while sparing normal cells. However, this compound has also been shown to induce DNA damage, which can lead to the development of resistance in cancer cells. Additionally, the mechanism of action of this compound involves the inhibition of RNA polymerase I, which is not a commonly targeted pathway in cancer therapy. This may limit the potential of this compound as a standalone therapy and may require combination with other treatments.

Orientations Futures

For N-cyclohexyl-N-methyl-2-(propionylamino)benzamide include the development of combination therapies that can enhance its cytotoxic effects and overcome resistance. Additionally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this treatment. Further studies are also needed to better understand the mechanism of action of this compound and its effects on normal cells. Finally, the development of this compound analogs with improved pharmacokinetic properties may help to enhance its clinical potential.

Applications De Recherche Scientifique

N-cyclohexyl-N-methyl-2-(propionylamino)benzamide has been shown to have potential therapeutic effects in various types of cancer, including breast, ovarian, and hematological malignancies. In preclinical studies, this compound has been shown to selectively target cancer cells that are dependent on rRNA synthesis, while sparing normal cells. This selectivity is thought to be due to the higher demand for rRNA synthesis in cancer cells, which allows this compound to specifically target these cells.

Propriétés

IUPAC Name

N-cyclohexyl-N-methyl-2-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)18-15-12-8-7-11-14(15)17(21)19(2)13-9-5-4-6-10-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAWEFFIBZGXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-methyl-2-(propionylamino)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.